(2S)-Glycerol-O-beta-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-Glycerol-O-beta-D-galactopyranoside, commonly known as lactitol, is a sugar alcohol that is widely used as a sugar substitute. It is a white crystalline powder that is soluble in water and has a sweet taste. Lactitol is used in many food products such as baked goods, dairy products, and confectionery. In addition to its use as a sugar substitute, lactitol has also been studied for its potential health benefits.
Mechanism Of Action
Lactitol is a sugar alcohol that is not completely absorbed in the small intestine. Instead, it is fermented by bacteria in the large intestine, producing short-chain fatty acids and gases such as hydrogen and methane. This fermentation process can have beneficial effects on gut health and may also contribute to the glycemic control benefits observed in some studies.
Biochemical And Physiological Effects
Lactitol is a low-calorie sweetener that does not raise blood glucose levels as much as traditional sugars. It has been shown to have a lower glycemic index than sucrose, meaning it does not cause a rapid spike in blood sugar levels. Lactitol has also been shown to have prebiotic effects, promoting the growth of beneficial bacteria in the gut and improving digestive health.
Advantages And Limitations For Lab Experiments
Lactitol has several advantages for use in lab experiments. It is readily available, stable, and easy to handle. Lactitol is also a low-calorie sweetener, which can be useful in studies where calorie intake needs to be controlled. However, lactitol does have some limitations. It is not as sweet as sucrose, which may affect its use in studies where sweetness is an important factor. Additionally, lactitol can have laxative effects at high doses, which may need to be taken into consideration in some studies.
Future Directions
There are several potential future directions for research on lactitol. One area of interest is its potential as a prebiotic, promoting the growth of beneficial bacteria in the gut. Further studies could explore the effects of lactitol on gut microbiota and its potential as a therapeutic agent for digestive disorders. Another area of interest is the potential for lactitol to improve glycemic control in individuals with diabetes. Future studies could explore the optimal dosing and timing of lactitol to achieve these effects. Finally, lactitol could be studied for its potential as a low-calorie sweetener in a variety of food products.
Conclusion:
Lactitol is a sugar alcohol that has been studied for its potential health benefits. It is synthesized from lactose and has prebiotic effects, promoting the growth of beneficial bacteria in the gut. Lactitol has also been shown to have a lower glycemic index than sucrose, making it a potential therapeutic agent for individuals with diabetes. While lactitol has several advantages for use in lab experiments, it does have some limitations that need to be taken into consideration. Future research on lactitol could explore its potential as a therapeutic agent for digestive disorders and diabetes, as well as its use as a low-calorie sweetener in food products.
Synthesis Methods
Lactitol can be synthesized by the reduction of lactose, a disaccharide composed of glucose and galactose. The reduction of lactose is typically carried out using a chemical reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst. The resulting product is lactitol, which can be further purified and crystallized.
Scientific Research Applications
Lactitol has been studied for its potential health benefits, particularly in the areas of digestive health and glycemic control. Studies have shown that lactitol may have prebiotic effects, promoting the growth of beneficial bacteria in the gut and improving digestive health. Lactitol has also been studied for its potential to improve glycemic control in individuals with diabetes.
properties
IUPAC Name |
(2R,5R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5?,6-,7?,8?,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJUPBDCSOGIKX-XMKNKTICSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@@H](C(C([C@@H](O1)OC[C@H](CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-Glycerol-O-beta-D-galactopyranoside |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.